molecular formula C19H17FN4O2 B2810339 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide CAS No. 1421507-99-4

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide

Cat. No.: B2810339
CAS No.: 1421507-99-4
M. Wt: 352.369
InChI Key: JDWUGELGIRKCCE-UHFFFAOYSA-N
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Description

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN4O2 and its molecular weight is 352.369. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Tropomyosin receptor kinases (TrkA/B/C) . These receptors play a crucial role in the development and function of the nervous system. They are involved in various neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease . Additionally, TrkA/B/C is known to drive tumorigenesis and metastatic potential in a wide range of neurogenic and non-neurogenic human cancers .

Mode of Action

The compound acts as an inhibitor of Trk receptors . It binds to these receptors, blocking their activity and disrupting their signaling pathways . This disruption can lead to changes in cellular processes, potentially slowing or stopping the progression of diseases associated with these receptors .

Biochemical Pathways

The compound affects the signaling pathways associated with Trk receptors . These pathways are involved in cell survival, growth, and differentiation . By inhibiting Trk receptors, the compound can disrupt these pathways, leading to potential therapeutic effects .

Pharmacokinetics

The compound’s structure, which includes a pyrrolidine ring, suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties . Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially enhance the compound’s bioavailability .

Result of Action

The inhibition of Trk receptors by the compound can lead to changes in cellular processes, potentially slowing or stopping the progression of diseases associated with these receptors . The exact molecular and cellular effects would depend on the specific context, such as the type of cells and the presence of diseases .

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2/c20-15-5-2-1-4-14(15)16-7-8-18(23-22-16)24-10-9-13(12-24)21-19(25)17-6-3-11-26-17/h1-8,11,13H,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWUGELGIRKCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CO2)C3=NN=C(C=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.